3-(Methylsulfonyl)benzyl alcohol

Übersicht

Beschreibung

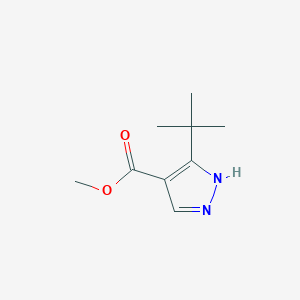

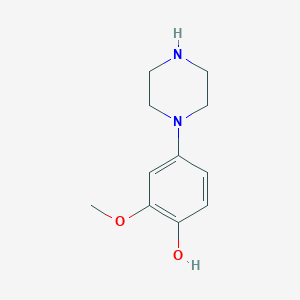

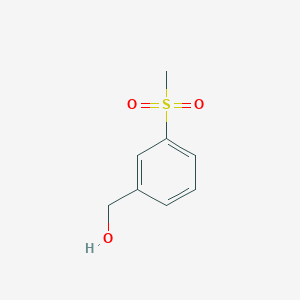

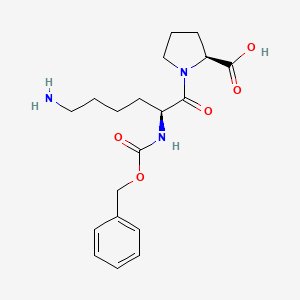

“3-(Methylsulfonyl)benzyl alcohol” is a chemical compound with the molecular formula C8H10O3S and a molecular weight of 186.23 . It is also known by other synonyms such as “3-(methylsulfonyl)Benzenemethanol” and "(3-(Methylsulfonyl)phenyl)Methanol" .

Synthesis Analysis

The synthesis of benzyl alcohol, which is structurally similar to “3-(Methylsulfonyl)benzyl alcohol”, has been studied extensively. One method involves the selective hydrogenation of benzaldehyde under visible light illumination using Pd-based catalysts on different support groups . The use of immobilized Pd0 on amine-functionalized clinoptilolite (CLI) could enhance the selectivity toward benzyl alcohol in the hydrogenation of benzaldehyde .

Molecular Structure Analysis

The structure of a molecule plays a crucial role in its properties and reactions. In the case of benzyl alcohol, a functional isomer of “3-(Methylsulfonyl)benzyl alcohol”, spin-dependent electron transport properties have been explored . The Density Functional Theory (DFT) with Non-Equilibrium Green’s Function (NEGF) was implemented to calculate Density of States (DOS), transmission spectrum, and I – V characteristic of these molecular junctions in parallel and antiparallel configurations .

Chemical Reactions Analysis

The oxidation of benzyl alcohol has been studied using air as a green oxidant in the presence of ruthenium supported on alumina and zirconia . The best catalytic performance was obtained at 2Pd/APTMSCLI with total conversion and 100% BA selectivity .

Physical And Chemical Properties Analysis

Alcohols have unique physical and chemical properties. The boiling points of alcohols increase as the number of carbon atoms increases . Hydrogen bonding occurs between molecules in which a hydrogen atom is attached to a strongly electronegative element: fluorine, oxygen, or nitrogen . In the case of alcohols, hydrogen bonds occur between the partially-positive hydrogen atoms and lone pairs on oxygen atoms of other molecules .

Wissenschaftliche Forschungsanwendungen

1. Selective Oxidation of Benzyl Alcohol to Benzaldehyde

- Summary of Application : The selective oxidation of benzyl alcohol to benzaldehyde is an important process in both fundamental and applied research. The chlorine-free benzaldehyde produced is used as a precursor to other organic compounds, ranging from pharmaceuticals to plastic additives and perfumery industries .

- Methods of Application : The reaction was carried out in a solvent-free liquid phase, using H2O2 as an oxygen source. The catalyst used was an aluminum-rich mordenite sample treated with various acids .

- Results or Outcomes : The highest conversion of >99% along with as high as >100% selectivity to benzaldehyde was obtained on a particular catalyst. This catalyst also exhibited excellent reusability suitable for its industrial applications .

2. Electrocatalytic Oxidation of Benzyl Alcohol to Benzaldehyde

- Summary of Application : The oxidation of benzyl alcohols is an important reaction in organic synthesis. Traditional methods for benzyl alcohol oxidation have not been widely utilized due to the use of significant amounts of precious metals and environmentally unfriendly reagents. Electrocatalytic oxidation offers a sustainable alternative .

- Methods of Application : A copper monosubstituted phosphotungstate-based polyacrylate resins (Cu-LPOMs@PPAR) catalyst has been fabricated with immobilization and recyclability using 3D printing technology. This catalyst can be successfully applied in the electrocatalytic oxidation of benzyl alcohol to benzaldehyde .

- Results or Outcomes : In this protocol, benzaldehyde was obtained in good yields with excellent functional group toleration under metal-free and oxidant-free conditions .

3. Synthesis of Doped and Multimetal Oxide Nanocrystals

- Summary of Application : The “benzyl alcohol route” is a versatile method for the synthesis of doped and multimetal oxide nanocrystals. Some of the materials synthesized using this method were not accessible by other solution syntheses and could only be obtained through solid-state reactions .

- Methods of Application : This method involves the use of benzyl alcohol as a solvent, reducing agent, and stabilizer. The reaction conditions can be adjusted to control the size, shape, and composition of the resulting nanocrystals .

- Results or Outcomes : This method has been used to synthesize a variety of doped and multimetal oxide nanocrystals, including ZnAl2O4 nanoparticles. These nanoparticles form flower-like aggregates through the oriented attachment crystallization mechanism .

4. Nucleophilic Substitution Reactions of Alcohols

- Summary of Application : Alcohols, including benzyl alcohol, can undergo nucleophilic substitution reactions to form alkyl halides. This is a fundamental reaction in organic synthesis .

- Methods of Application : The reaction involves treating the alcohol with a hydrogen halide. The order of reactivity of the hydrogen halides is HI > HBr > HCl. The reaction is acid-catalyzed .

- Results or Outcomes : The product of the reaction is an alkyl halide and water. The order of reactivity of alcohols is 3° > 2° > 1° methyl .

5. Synthesis of Metal Oxide Nanoparticles

- Summary of Application : The “benzyl alcohol route” is a versatile method for the synthesis of metal oxide nanoparticles. This method has been extremely successful for the production of simple oxides .

- Methods of Application : Various liquid phase chemical approaches have been introduced for the synthesis of metal oxide nanoparticles. The main reason resides in the difficulty to match the reactivity of the different metal precursors in solution, which prevents the formation of multimetal phases or the homogeneous doping of simple oxides .

- Results or Outcomes : Some materials have not been accessible by other solution syntheses and could so far only be obtained through solid state reactions .

6. Electrocatalytic Oxidation of Benzyl Alcohol

- Summary of Application : The oxidation of benzyl alcohols is an important reaction in organic synthesis. Electrocatalytic oxidation has gained significant attention, particularly electrochemical anodic oxidation, which offers a sustainable alternative for oxidation without the need for external oxidants or reducing agents .

- Methods of Application : A copper monosubstituted phosphotungstate-based polyacrylate resins (Cu-LPOMs@PPAR) catalyst has been fabricated with immobilization and recyclability using 3D printing technology .

- Results or Outcomes : In this protocol, benzaldehyde was obtained in good yields with excellent functional group toleration under metal-free and oxidant-free conditions .

Safety And Hazards

Zukünftige Richtungen

Future research directions could include exploring the solvent-free oxidation of benzyl alcohol using air as a green oxidant in the presence of ruthenium supported on alumina . This work provides a novel approach for the development of a new bifunctional hydrogenation catalyst and may have a significant impact on the advancement of technology to obtain BA with high efficiencies .

Eigenschaften

IUPAC Name |

(3-methylsulfonylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-12(10,11)8-4-2-3-7(5-8)6-9/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMFNVYEANZUHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634914 | |

| Record name | [3-(Methanesulfonyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylsulfonyl)benzyl alcohol | |

CAS RN |

220798-39-0 | |

| Record name | [3-(Methanesulfonyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methanesulfonylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

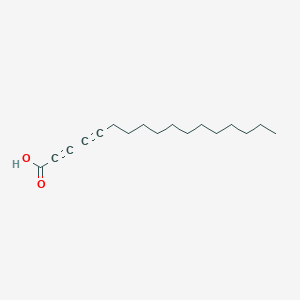

![Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1593098.png)